![molecular formula C16H18N4O4 B4410227 N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide CAS No. 831203-59-9](/img/structure/B4410227.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide
Overview
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide, also known as MN-305, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MN-305 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates a wide range of cellular processes. CK2 has been implicated in the regulation of cell proliferation, differentiation, apoptosis, and DNA repair, and it is also involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.
By inhibiting the activity of CK2, this compound disrupts these cellular processes and signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound also has anti-inflammatory and neuroprotective effects, which may be mediated by its effects on CK2 activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells, the inhibition of inflammation and neurodegeneration, and the inhibition of viral replication. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide in lab experiments include its high purity and yield, its specificity for CK2, and its potential applications in cancer research, neurodegenerative diseases, inflammation, and viral infections. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and off-target effects, which may limit its use in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide, including the optimization of its synthesis method, the development of more potent and selective CK2 inhibitors, and the evaluation of its efficacy and safety in clinical trials. Additionally, this compound may have potential applications in other areas of biomedical research, including cardiovascular disease, diabetes, and autoimmune disorders, which warrant further investigation. Overall, this compound represents a promising candidate for the development of new therapies for a wide range of diseases and conditions.
Scientific Research Applications
N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells and is involved in tumor progression and metastasis. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer research, this compound has also been studied for its potential applications in other areas of biomedical research, including neurodegenerative diseases, inflammation, and viral infections. This compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, and it has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-18-8-10-19(11-9-18)13-4-2-12(3-5-13)17-16(21)14-6-7-15(24-14)20(22)23/h2-7H,8-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCFIJRQHMFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388167 | |
| Record name | 2-Furancarboxamide, N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
831203-59-9 | |
| Record name | 2-Furancarboxamide, N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
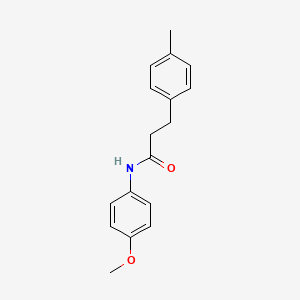
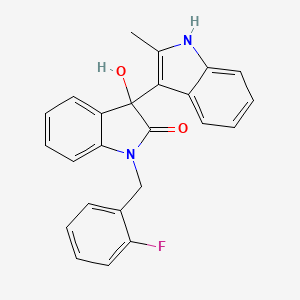
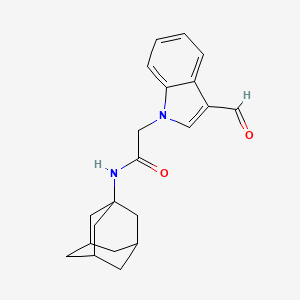
![1-methyl-4-{3-[3-(trifluoromethyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B4410183.png)
![5-[(3-thienylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4410197.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)
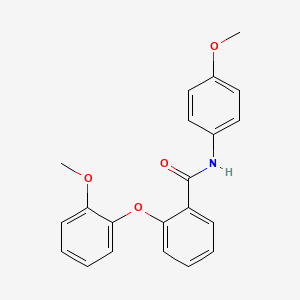
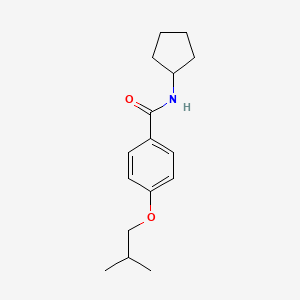
![1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4410219.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410233.png)
![4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzonitrile](/img/structure/B4410234.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4410241.png)